1,4-Dithiane-2,5-di(methanethiol)

Description

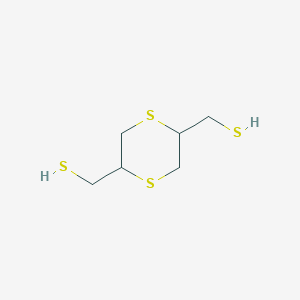

Structure

3D Structure

Properties

IUPAC Name |

[5-(sulfanylmethyl)-1,4-dithian-2-yl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYTVZAYDAIHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SCC(S1)CS)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464734 | |

| Record name | 1,4-Dithiane-2,5-dimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136122-15-1 | |

| Record name | 2,5-Bis(mercaptomethyl)-1,4-dithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136122-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimercaptomethyl-1,4-dithiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136122151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dithiane-2,5-dimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimercaptomethyl-1,4-dithiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 1,4-Dithiane-2,5-di(methanethiol)

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 1,4-Dithiane-2,5-di(methanethiol), a sulfur-rich compound with significant potential in materials science and drug development. The document details a robust two-step synthetic pathway, commencing with the synthesis of the key intermediate, 2,5-bis(chloromethyl)-1,4-dithiane, from diallyl disulfide. Subsequently, the conversion of this intermediate to the target dithiol is elaborated. Emphasis is placed on the practical aspects of the experimental procedures, including reaction optimization and safety considerations. Furthermore, this guide addresses the critical challenges associated with the purification of dithiols, offering detailed protocols for achieving high purity while mitigating the risk of oxidation. Characterization techniques and best practices for the handling and storage of this air-sensitive compound are also discussed to ensure its long-term stability and integrity.

Introduction

1,4-Dithiane-2,5-di(methanethiol) (CAS 136122-15-1) is a unique organosulfur compound featuring a central 1,4-dithiane ring functionalized with two methanethiol groups.[1][2] The presence of four sulfur atoms, two within the heterocyclic core and two in the terminal thiol moieties, imparts distinct chemical properties that are of considerable interest to researchers in polymer chemistry, materials science, and medicinal chemistry. The terminal thiol groups are particularly reactive, capable of undergoing a variety of transformations including oxidation to form disulfide bonds, nucleophilic additions, and coordination with metal ions.[3] This reactivity makes 1,4-Dithiane-2,5-di(methanethiol) a valuable cross-linking agent, a monomer for the synthesis of sulfur-containing polymers with high refractive indices, and a versatile building block in the design of novel therapeutic agents.[4]

Despite its potential applications, detailed procedures for the synthesis and purification of 1,4-Dithiane-2,5-di(methanethiol) are not widely available in the peer-reviewed literature. This guide aims to fill that gap by providing a scientifically sound and practical framework for the preparation and purification of this compound, enabling researchers to access high-purity material for their investigations.

Synthesis Pathway

The synthesis of 1,4-Dithiane-2,5-di(methanethiol) is most effectively achieved through a two-step process, starting from the commercially available diallyl disulfide. The overall synthetic scheme is depicted below.

Caption: General workflow for the purification of 1,4-Dithiane-2,5-di(methanethiol).

Vacuum Distillation

Vacuum distillation is an effective method for purifying the final product, as it allows for separation at lower temperatures, minimizing thermal degradation.

3.1.1. Protocol for Vacuum Distillation

-

Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and the system is leak-proof.

-

Degassing: It is advisable to bubble nitrogen or argon through the crude product for 15-20 minutes prior to distillation to remove dissolved oxygen.

-

Distillation: Heat the distillation flask gently using an oil bath. Collect the fraction that distills at the appropriate temperature and pressure. The boiling point will be significantly lower than the predicted atmospheric boiling point of 366.2 °C. [5][6]4. Collection: Collect the purified product in a flask under an inert atmosphere.

Column Chromatography

If further purification is required, column chromatography can be employed. Special precautions must be taken to prevent on-column oxidation.

3.2.1. Protocol for Column Chromatography

-

Solvent Preparation: Deoxygenate the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate) by bubbling with nitrogen or argon for at least 30 minutes.

-

Column Packing: Pack the silica gel column using the deoxygenated eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the deoxygenated eluent and load it onto the column.

-

Elution: Elute the column with the deoxygenated solvent system, collecting fractions.

-

Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC).

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, ensuring the final product is kept under an inert atmosphere.

Characterization

The identity and purity of the synthesized 1,4-Dithiane-2,5-di(methanethiol) should be confirmed by standard analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C6H12S4 | [1] |

| Molecular Weight | 212.42 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid/solid | [1] |

| CAS Number | 136122-15-1 | [1] |

| Predicted Density | 1.209 g/cm³ | [4] |

| Predicted Boiling Point | 366.2 ± 17.0 °C at 760 mmHg | [5][6] |

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available experimental spectra are scarce, the expected NMR signals can be predicted based on the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene and methine protons of the dithiane ring, as well as a characteristic signal for the thiol protons (-SH). The chemical shifts will be influenced by the stereochemistry of the substituents on the dithiane ring.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the methylene carbons of the dithiane ring and the methanethiol groups, as well as the methine carbons of the ring.

4.2. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) at m/z = 212.42, corresponding to the molecular formula C6H12S4. Fragmentation patterns would likely involve cleavage of the C-S bonds.

Handling and Storage

Due to its sensitivity to air, 1,4-Dithiane-2,5-di(methanethiol) requires careful handling and storage to maintain its purity.

-

Handling: All manipulations should be carried out under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

-

Storage: The purified compound should be stored in a tightly sealed container under nitrogen or argon at a low temperature (2-8 °C) to minimize oxidation and degradation. [4]For long-term storage, sealing in an ampoule under vacuum is recommended.

Conclusion

This technical guide has outlined a reliable and detailed methodology for the synthesis and purification of 1,4-Dithiane-2,5-di(methanethiol). By following the described protocols, researchers can obtain this versatile sulfur-containing compound in high purity, enabling its use in a wide range of applications, from the development of advanced polymers to the synthesis of novel pharmaceutical agents. The emphasis on inert atmosphere techniques throughout the synthesis and purification is paramount to the successful isolation of this valuable chemical entity.

References

- Google Patents. (n.d.). CN101787014A - Method for preparing 2,5-dimercapto-methyl-1,4-dithiane.

- Google Patents. (n.d.). JP3223586B2 - Method for producing 2,5-bis (mercaptomethyl) -1,4-dithiane.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0254518). Retrieved from [Link]

-

iChemical. (n.d.). 2,5-Dimercaptomethyl-1,4-dithiane, CAS No. 136122-15-1. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dithiane-2,5-diol. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimercaptomethyl-1,4-dithiane. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 1,4-Dithiane-2,5-di(methanethiol)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1,4-Dithiane-2,5-di(methanethiol), a sulfur-rich organosulfur compound. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines a robust framework for its synthesis, purification, and detailed spectroscopic analysis. It serves as a predictive and methodological resource for researchers in organic synthesis, materials science, and drug development. The guide furnishes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and data from analogous structures. Detailed experimental protocols for both synthesis and spectroscopic characterization are provided to enable researchers to generate and interpret this data.

Introduction and Molecular Overview

1,4-Dithiane-2,5-di(methanethiol) (CAS No. 136122-15-1) is a fascinating molecule characterized by a central 1,4-dithiane ring bearing two methanethiol substituents. Its structure suggests a high degree of functionality, with four sulfur atoms providing multiple sites for coordination, oxidation, and polymerization. The terminal thiol (-SH) groups are particularly reactive, capable of acting as potent nucleophiles, participating in disulfide bond formation, and serving as anchors for surface modification. These features make it a promising building block for advanced polymers and materials.[1]

This compound is structurally derived from the more commonly available precursor, 1,4-Dithiane-2,5-diol (CAS No. 40018-26-6), where the hydroxyl groups are replaced by methanethiol moieties.[2] Understanding the spectroscopic signature of 1,4-Dithiane-2,5-di(methanethiol) is crucial for its identification, purity assessment, and the characterization of its subsequent reaction products.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];

} Caption: Molecular structure of 1,4-Dithiane-2,5-di(methanethiol).

Synthesis and Experimental Protocols

As direct commercial availability of 1,4-Dithiane-2,5-di(methanethiol) is limited, a synthetic route from its diol precursor is necessary. A reliable method involves a two-step process: activation of the hydroxyl groups followed by nucleophilic substitution.

Synthetic Workflow

The conversion of the diol to the dithiol can be efficiently achieved by first converting the alcohol functionalities into good leaving groups, such as tosylates, followed by an SN2 reaction with a suitable thiol-containing nucleophile.

dot digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];

} Caption: Proposed synthetic workflow for 1,4-Dithiane-2,5-di(methanethiol).

Step-by-Step Synthesis Protocol

Step 1: Tosylation of 1,4-Dithiane-2,5-diol

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,4-Dithiane-2,5-diol (1.0 eq.) in anhydrous pyridine (approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl, 2.2 eq.) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane (3x volumes).

-

Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ditosylate intermediate. This intermediate can be purified by recrystallization or used directly in the next step.

Step 2: Nucleophilic Substitution with Sodium Thiomethoxide

-

In a separate flask, prepare sodium thiomethoxide by adding sodium hydride (2.2 eq., 60% dispersion in mineral oil) to a solution of methanethiol (2.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C. Alternatively, commercially available sodium thiomethoxide can be used.

-

Dissolve the crude ditosylate from Step 1 in anhydrous DMF.

-

Add the ditosylate solution dropwise to the sodium thiomethoxide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quench the reaction by carefully adding water.

-

Extract the product with diethyl ether (3x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 1,4-Dithiane-2,5-di(methanethiol).

Sample Preparation for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR Spectroscopy: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL. The sample can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatography system.

Predicted Spectroscopic Data and Interpretation

The following sections provide a detailed prediction of the NMR, IR, and MS spectra of 1,4-Dithiane-2,5-di(methanethiol), based on fundamental principles and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the stereochemistry of the dithiane ring, which can exist in chair conformations leading to axial and equatorial protons. The following table outlines the predicted chemical shifts and multiplicities.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~ 1.5 - 1.8 | Triplet (t) or Multiplet (m) | 2H | -SH | The thiol proton signal is typically a triplet if coupled to an adjacent methylene group. Its chemical shift can vary and the peak may be broad. This signal will disappear upon D₂O exchange.[3] |

| ~ 2.5 - 2.8 | Multiplet (m) | 4H | -CH₂-SH | Protons on carbons adjacent to a thiol group typically appear in this region. The multiplicity will be complex due to coupling with the thiol proton and the methine proton on the dithiane ring. |

| ~ 2.9 - 3.4 | Multiplet (m) | 4H | -S-CH₂-CH- | These are the methylene protons of the dithiane ring. Their chemical shifts are influenced by the adjacent sulfur atoms and will likely appear as complex multiplets due to diastereotopicity. |

| ~ 3.5 - 3.8 | Multiplet (m) | 2H | -S-CH-CH₂- | These are the methine protons on the dithiane ring, each bonded to a sulfur atom and the methanethiol side chain. They are expected to be the most downfield of the aliphatic protons. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 25 - 30 | -CH₂-SH | Carbons attached to a thiol group typically resonate in this range. |

| ~ 35 - 40 | -S-CH₂-CH- | Methylene carbons within the dithiane ring, flanked by a sulfur and a methine carbon. |

| ~ 45 - 50 | -S-CH-CH₂- | Methine carbons within the dithiane ring, bonded to two sulfur atoms (one in the ring, one in the side chain via the methylene group). |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the thiol functional group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 2850 - 3000 | Medium | C-H stretch | Aliphatic C-H stretching vibrations from the methylene and methine groups. |

| 2550 - 2600 | Weak, Sharp | S-H stretch | This is the characteristic absorption for the thiol group. It is typically weak but sharp and appears in a relatively uncongested region of the spectrum.[4][5] |

| 1400 - 1470 | Medium | C-H bend | Methylene scissoring and other bending vibrations. |

| 600 - 800 | Medium | C-S stretch | Carbon-sulfur bond stretching vibrations. These are often weak to medium in intensity. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a molecular ion peak and several characteristic fragment ions.

Predicted Molecular Ion:

-

[M]⁺•: m/z = 212.4 (corresponding to the molecular weight of C₆H₁₂S₄)

Predicted Fragmentation Pathway:

dot digraph "MS_Fragmentation" { graph [fontname="sans-serif"]; node [shape=box, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=9];

} Caption: Predicted major fragmentation pathways for 1,4-Dithiane-2,5-di(methanethiol) in EI-MS.

-

α-Cleavage: The most likely initial fragmentation is the cleavage of the C-C bond adjacent to a sulfur atom, leading to the loss of a methanethiol radical (•CH₂SH, mass = 47). This would result in a fragment ion at m/z = 165 .

-

Formation of the Methanethiol Cation: A peak corresponding to the methanethiol cation ([CH₂SH]⁺) at m/z = 47 is also highly probable.[6][7]

-

Ring Cleavage: Fragmentation of the dithiane ring itself can lead to a variety of smaller sulfur-containing ions.

Conclusion

This guide provides a comprehensive framework for the synthesis and spectroscopic analysis of 1,4-Dithiane-2,5-di(methanethiol). While experimental data for this compound is not widely published, the predictive analysis based on established principles of spectroscopy and data from analogous structures offers a robust starting point for its characterization. The detailed experimental protocols for synthesis and analysis are designed to be a practical resource for researchers, enabling them to produce and confidently identify this versatile sulfur-containing molecule. The insights provided herein are intended to facilitate further research into the applications of this compound in materials science and medicinal chemistry.

References

-

AIP Publishing. (n.d.). SH—It happens: S–H bonds as intrinsic 2D-IR labels in proteins. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiol. Retrieved from [Link]

-

American Chemical Society. (n.d.). Useful approach for determination of the structure of organosulfur compounds: sulfur-33 high-resolution FT-NMR. Journal of the American Chemical Society. Retrieved from [Link]

-

SpectraBase. (n.d.). Methanethiol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

ChemAxon. (2020). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Methanethiol (FDB011886). Retrieved from [Link]

-

ResearchGate. (n.d.). SH—It happens: S–H bonds as intrinsic 2D-IR labels in proteins. Retrieved from [Link]

-

AIP Publishing. (2022). SH—It happens: S–H bonds as intrinsic 2D-IR labels in proteins. The Journal of Chemical Physics. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. New Journal of Chemistry. Retrieved from [Link]

-

Reddit. (2024). SH bond in IR. r/Chempros. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 3. (a-d) Infrared spectroscopy (S-H stretching region) of 1 and.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methanethiol. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methanethiol. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2018). Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N-acetylcysteine. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch8 : Tosylates. Retrieved from [Link]

-

ResearchGate. (2001). (PDF) Synthesis and Chemistry of Dithiols. Retrieved from [Link]

- Google Patents. (n.d.). WO2007070496A2 - Process for synthesis of mercaptans and sulfides from alcohols.

- Google Patents. (n.d.). KR950009748B1 - Process for the preparation of mercaptomethylphenols.

-

YouTube. (2018). Mercapta(i)n Obvious: synthesis of thiols from haloalkanes. Retrieved from [Link]

-

Journal of Chemistry Letters. (n.d.). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Retrieved from [Link]

- Google Patents. (n.d.). US3462496A - Method of making mercapto alcohols.

-

ResearchGate. (2016). Base catalyzed reaction of 1,4-dithiane-2,5-diol with α-oxoketene dithioacetals: A new general method for the synthesis of 2-methylthio-3-aroyl/heteroaroyl thiophenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Dithiane-2,5-diol. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 13: Structure and Synthesis of Alcohols. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2. Retrieved from [Link]

Sources

- 1. [PDF] Synthesis of dithiols as reducing agents for disulfides in neutral aqueous solution and comparison of reduction potentials | Semantic Scholar [semanticscholar.org]

- 2. 1,4-Dithiane-2,5-diol | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mitsunobu Reaction | NROChemistry [nrochemistry.com]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Direct conversion of alcohols into thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,5-Bis(mercaptomethyl)-1,4-dithiane (CAS Number 136122-15-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(mercaptomethyl)-1,4-dithiane, registered under CAS number 136122-15-1, is a sulfur-containing heterocyclic compound with a unique molecular architecture that imparts significant reactivity and functionality. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and burgeoning applications, with a particular focus on its utility as a monomer for high-performance polymers and its potential in advanced drug delivery systems. The presence of two primary thiol groups and a dithiane backbone makes this molecule a versatile building block in various fields, from materials science to medicinal chemistry.

Physicochemical and Spectroscopic Properties

2,5-Bis(mercaptomethyl)-1,4-dithiane is typically a colorless to pale yellow liquid or solid with a characteristic strong sulfurous odor.[1] Its structure, featuring a dithiane ring with two mercaptomethyl substituents, leads to a high sulfur content, which is a key contributor to many of its notable properties.

Table 1: Physicochemical Properties of 2,5-Bis(mercaptomethyl)-1,4-dithiane

| Property | Value | Source |

| Molecular Formula | C6H12S4 | [2] |

| Molecular Weight | 212.42 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Odor | Strong, sulfurous | [1] |

| Density | ~1.32 g/cm³ at 20°C | [3] |

| Boiling Point | Approximately 330°C | [3] |

| Melting Point | 97°C | [3] |

| Water Solubility | 54.6 mg/L at 20°C | [3] |

| LogP | 3 | [3] |

Spectroscopic Data:

-

¹H NMR: Signals corresponding to the protons of the methylene groups adjacent to the thiol groups, the protons on the dithiane ring, and the thiol protons.

-

¹³C NMR: Resonances for the carbon atoms in the methylene groups and the dithiane ring.

-

IR Spectroscopy: Characteristic absorption bands for S-H stretching of the thiol groups and C-S stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of 2,5-Bis(mercaptomethyl)-1,4-dithiane

The synthesis of 2,5-Bis(mercaptomethyl)-1,4-dithiane can be achieved through a multi-step process, often starting from diallyl disulfide. The general synthetic pathway involves the chlorination of diallyl disulfide to form an intermediate, 2,5-bis(chloromethyl)-1,4-dithiane, followed by a nucleophilic substitution reaction to introduce the thiol groups.

Caption: Synthetic pathway for 2,5-Bis(mercaptomethyl)-1,4-dithiane.

Detailed Experimental Protocol (Adapted from Patent Literature):

This protocol is a general guideline and may require optimization.

Step 1: Synthesis of 2,5-Bis(chloromethyl)-1,4-dithiane

-

In a reaction vessel equipped with a stirrer and cooling system, dissolve diallyl disulfide in a suitable organic solvent such as dichloromethane.

-

Cool the solution to a low temperature (e.g., 0-5°C).

-

Slowly add a chlorinating agent, such as sulfuryl chloride, to the solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed for several hours at a controlled temperature.

-

Upon completion, quench the reaction and wash the organic layer with a basic solution (e.g., sodium bicarbonate) and then with water.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude 2,5-bis(chloromethyl)-1,4-dithiane intermediate.

Step 2: Synthesis of 2,5-Bis(mercaptomethyl)-1,4-dithiane

-

Dissolve the crude 2,5-bis(chloromethyl)-1,4-dithiane in a suitable solvent, such as ethanol.

-

Add thiourea to the solution and heat the mixture to reflux for several hours.

-

After the formation of the thiouronium salt intermediate, cool the reaction mixture and add an aqueous solution of a strong base (e.g., sodium hydroxide) to hydrolyze the intermediate.

-

Continue to heat the mixture at reflux for several more hours.

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to protonate the thiolate and precipitate the product.

-

Extract the product with a suitable organic solvent, wash the organic layer with water, dry it, and remove the solvent to yield 2,5-Bis(mercaptomethyl)-1,4-dithiane. Further purification can be achieved by distillation or chromatography.

Core Applications and Mechanisms

The unique chemical structure of 2,5-Bis(mercaptomethyl)-1,4-dithiane, with its two reactive thiol groups, makes it a valuable monomer in polymer chemistry and a compound of interest for applications in drug delivery and as a synthetic fragrance.

High Refractive Index Polymers

A primary application of 2,5-Bis(mercaptomethyl)-1,4-dithiane is as a monomer for the synthesis of polymers with high refractive indices.[4] The high sulfur content of the molecule significantly contributes to this property. These polymers are of great interest for optical applications such as lenses, coatings, and optical fibers.

Mechanism of Polymerization:

The thiol groups of 2,5-Bis(mercaptomethyl)-1,4-dithiane can readily undergo polyaddition reactions with various co-monomers, such as diisocyanates, to form poly(thiourethane)s.

Caption: Polyaddition reaction for the synthesis of high refractive index polymers.

Experimental Protocol for Poly(thiourethane) Synthesis:

-

In a moisture-free environment, mix equimolar amounts of 2,5-Bis(mercaptomethyl)-1,4-dithiane and a diisocyanate (e.g., hexamethylene diisocyanate).

-

Optionally, a catalyst such as dibutyltin dilaurate can be added to accelerate the reaction.

-

The mixture can be heated to a specific temperature to initiate and control the polymerization process.

-

The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

-

Once the desired molecular weight is achieved, the resulting polymer can be cast into films or molds.

Potential in ROS-Responsive Drug Delivery

The dithiane moiety is susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are often upregulated in pathological environments like tumors and sites of inflammation.[5] This chemical property makes 2,5-Bis(mercaptomethyl)-1,4-dithiane and its derivatives promising candidates for the design of ROS-responsive drug delivery systems.

Proposed Mechanism of ROS-Responsive Action:

In a drug delivery context, the dithiane-containing molecule could be incorporated into a larger carrier system, such as a polymer nanoparticle or a liposome. In the presence of high levels of ROS, the thioether linkages in the dithiane ring can be oxidized to sulfoxides and then to sulfones. This oxidation increases the polarity of the molecule, which can trigger the disassembly of the carrier and the release of an encapsulated drug.

Caption: Proposed mechanism for ROS-responsive drug release.

While specific drug delivery systems based on 2,5-Bis(mercaptomethyl)-1,4-dithiane are still in the exploratory phase, the underlying chemical principle is well-established for other thioether-containing molecules.[5]

Synthetic Fragrance and Flavor Applications

Sulfur-containing heterocyclic compounds are known for their potent and often complex aroma profiles, contributing to the flavor of many cooked foods.[6] Although detailed information on the specific fragrance profile of 2,5-Bis(mercaptomethyl)-1,4-dithiane is limited, its structural similarity to other flavor-active sulfur compounds suggests its potential use in the formulation of savory, meaty, and roasted flavors and fragrances.[7][8]

Safety and Handling

2,5-Bis(mercaptomethyl)-1,4-dithiane is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[3] It is also very toxic to aquatic life with long-lasting effects.[3]

Table 2: GHS Hazard Classifications

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Sub-category 1B |

| Skin Sensitization | Category 1 |

| Hazardous to the Aquatic Environment, Acute | Category 1 |

| Hazardous to the Aquatic Environment, Chronic | Category 1 |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Conclusion

2,5-Bis(mercaptomethyl)-1,4-dithiane is a highly functionalized molecule with significant potential in materials science and medicinal chemistry. Its ability to form high refractive index polymers makes it a valuable component for advanced optical materials. Furthermore, its susceptibility to oxidation by ROS opens up exciting possibilities for the development of targeted, stimulus-responsive drug delivery systems. As research into sulfur-containing compounds continues to expand, the applications of 2,5-Bis(mercaptomethyl)-1,4-dithiane are likely to grow, offering new solutions to challenges in both industry and medicine.

References

- Zviely, M. (n.d.). Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals. O'Laughlin Industries Ltd.

- Okubo, T., Kohmoto, S., & Yamamoto, M. (1998). Synthesis, characterization, and optical properties of polymers comprising 1,4-dithiane-2,5-bis(thiomethyl) group. Journal of Applied Polymer Science, 68(11), 1791–1799.

-

PubChem. (n.d.). 2,5-Dimercaptomethyl-1,4-dithiane. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds from 4-Ethyloctanoic Acid. Retrieved from [Link]

- Goeke, A. (2002). Sulfur-containing Odorants in Fragrance Chemistry. CHIMIA International Journal for Chemistry, 56(10), 526-532.

- Li, Y., & You, Y. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega, 3(11), 15938–15945.

-

ResearchGate. (n.d.). Synthesis of High Refractive Index Poly(thioether sulfone)s With High Abbe's Number Derived from 2,5-is(sulfanylmethyl)-l,4-dithiane. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application. Retrieved from [Link]

Sources

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. CAS 136122-15-1: 2,5-Bis(mercaptomethyl)-1,4-dithiane [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. Synthesis, characterization, and optical properties of polymers comprising 1,4-dithiane-2,5-bis(thiomethyl) group | CoLab [colab.ws]

- 5. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 7. Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds from 4-Ethyloctanoic Acid [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Bis(mercaptomethyl)-1,4-dithiane

Abstract

2,5-Bis(mercaptomethyl)-1,4-dithiane (BMMD) is a sulfur-rich heterocyclic compound of significant interest in materials science and medicinal chemistry. Its bifunctional nature, characterized by two primary thiol (-SH) groups, makes it a valuable building block, particularly as a dithiol chelating agent and a monomer for advanced polymers with high refractive indices.[1][2] This guide provides a comprehensive overview of a robust and well-documented synthetic pathway to BMMD, starting from diallyl disulfide. We delve into the causality behind the experimental design, offering a detailed, step-by-step protocol for its synthesis and subsequent purification. Furthermore, this document establishes a framework for the thorough characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The protocols are designed to be self-validating, ensuring researchers can confidently replicate and verify their results.

Introduction: The Significance of 2,5-Bis(mercaptomethyl)-1,4-dithiane

Dithiol compounds, organic molecules containing two thiol functional groups, are a cornerstone of coordination chemistry and materials science.[2] Their ability to form stable complexes with metals makes them effective chelating agents for treating heavy metal poisoning and as components in catalysts.[3][4] 2,5-Bis(mercaptomethyl)-1,4-dithiane (also known as 1,4-Dithiane-2,5-dimethanethiol) distinguishes itself through the structural arrangement of its four sulfur atoms, which contributes to its utility in specialized applications.

Notably, BMMD is a key monomer in the production of high-performance polyurethane resins used for optical lenses.[1] The high sulfur content contributes to a polymer with a high refractive index, excellent transparency, and good impact strength. Understanding its synthesis and properties is therefore critical for innovation in optical materials and other fields leveraging sulfur-rich compounds.

This guide will focus on a common and scalable synthetic route involving the formation of a Bunte salt intermediate, providing researchers with the practical knowledge required to produce and characterize this versatile molecule.

Synthesis of 2,5-Bis(mercaptomethyl)-1,4-dithiane

The synthesis of BMMD is a multi-step process that begins with the cyclization and chlorination of diallyl disulfide to form a stable intermediate, 2,5-bis(chloromethyl)-1,4-dithiane. This intermediate is then converted to the final dithiol product. The pathway via a Bunte salt is often preferred due to its reliable yields and manageable reaction conditions.

Overall Synthesis Workflow

The diagram below outlines the two-stage conversion of diallyl disulfide into the target compound, BMMD.

Caption: Two-stage synthesis of BMMD from diallyl disulfide.

Mechanistic Considerations

-

Stage 1: Formation of 2,5-bis(chloromethyl)-1,4-dithiane: This reaction proceeds via an electrophilic addition of a chlorine equivalent (from sulfuryl chloride) to the double bonds of diallyl disulfide. This initiates a cascade involving intramolecular cyclization, where the sulfur atoms act as nucleophiles, leading to the formation of the stable six-membered dithiane ring. This method is an effective way to construct the core heterocyclic structure.[5]

-

Stage 2: Bunte Salt Formation and Hydrolysis: The chlorinated intermediate, 2,5-bis(chloromethyl)-1,4-dithiane, is treated with sodium thiosulfate. The thiosulfate anion is an excellent sulfur nucleophile that displaces the chloride ions to form a stable, water-soluble S-thiosulfuric acid salt, commonly known as a Bunte salt.[1] The key advantage of this intermediate is its stability and ease of handling compared to free thiols. The final step involves the acidic hydrolysis of the Bunte salt, which cleaves the S-S bond to liberate the desired free thiol groups, yielding BMMD.[1]

Detailed Experimental Protocol

This protocol is synthesized from established methods described in patent literature.[1][5]

Safety Precaution: This synthesis involves corrosive and odorous chemicals. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Thiols have a strong, unpleasant odor.[6]

Stage 1: Synthesis of 2,5-bis(chloromethyl)-1,4-dithiane

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Initial Charge: Charge the flask with diallyl disulfide (1.0 mol) and a suitable organic solvent such as dichloroethane (500 mL).[5]

-

Reagent Addition: Cool the flask in an ice-water bath to 0-10°C. Add sulfuryl chloride (1.1 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[5]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours.

-

Work-up: Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize excess acid. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2,5-bis(chloromethyl)-1,4-dithiane as a yellow liquid.[5]

Stage 2: Synthesis of 2,5-Bis(mercaptomethyl)-1,4-dithiane

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium thiosulfate (2.2 mol) in a mixture of water and ethanol.[1]

-

Bunte Salt Formation: Add the 2,5-bis(chloromethyl)-1,4-dithiane (1.0 mol) from Stage 1 to the solution. Heat the mixture to reflux and maintain for 3-5 hours under a nitrogen atmosphere.[1] The reaction progress can be monitored by TLC.

-

Hydrolysis: After cooling the reaction mixture, add a mineral acid such as hydrochloric acid (e.g., 2 M HCl) until the pH is approximately 1-2. Re-heat the mixture to reflux for an additional 2-3 hours to hydrolyze the Bunte salt.[1]

-

Extraction: Cool the mixture to room temperature. Extract the product into an organic solvent like chloroform or ethyl acetate.[5]

-

Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate. After removing the solvent via rotary evaporation, the crude product can be purified by vacuum distillation to yield 2,5-Bis(mercaptomethyl)-1,4-dithiane as a colorless, viscous liquid.[5]

Characterization of 2,5-Bis(mercaptomethyl)-1,4-dithiane

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized BMMD. A combination of physical property measurements and spectroscopic analysis provides a complete profile of the molecule.

Physical and Chemical Properties

The table below summarizes the key identifiers and physical properties of BMMD.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₂S₄ | [6] |

| Molecular Weight | 212.42 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid or solid | [6] |

| Odor | Strong, characteristic of thiols | [6] |

| Boiling Point | ~172°C @ 5 mmHg | [5] |

| Density | ~1.32 g/cm³ @ 20°C | [7] |

| Water Solubility | 54.6 mg/L @ 20°C | [7] |

| CAS Number | 136122-15-1 | [6] |

Chemical Structure

Sources

- 1. JP3223586B2 - Method for producing 2,5-bis (mercaptomethyl) -1,4-dithiane - Google Patents [patents.google.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Determination and metabolism of dithiol chelating agents. VIII. Metal complexes of meso-dimercaptosuccinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead [mdpi.com]

- 5. CN101787014A - Method for preparing 2,5-dimercapto-methyl-1,4-dithiane - Google Patents [patents.google.com]

- 6. CAS 136122-15-1: 2,5-Bis(mercaptomethyl)-1,4-dithiane [cymitquimica.com]

- 7. echemi.com [echemi.com]

A Technical Guide to the Thermal Decomposition Profile of 1,4-Dithiane-2,5-di(methanethiol)

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for understanding and determining the thermal decomposition profile of 1,4-Dithiane-2,5-di(methanethiol). In the absence of direct published literature on this specific compound, this document synthesizes knowledge from the thermal analysis of analogous organosulfur compounds to propose a theoretical decomposition framework. Furthermore, it offers detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to empower researchers to elucidate the compound's thermal stability and decomposition products.

Introduction: The Significance of Thermal Stability

1,4-Dithiane-2,5-di(methanethiol) is a sulfur-containing heterocyclic compound with potential applications in materials science and as a monomer in polymerization processes. For any application involving processing at elevated temperatures, storage, or formulation in drug development, a thorough understanding of its thermal stability is paramount. The thermal decomposition profile dictates safe handling temperatures, potential degradation pathways, and the nature of any hazardous volatile products. This guide serves as a foundational resource for establishing this critical dataset.

Theoretical Decomposition Pathways

Based on the structure of 1,4-Dithiane-2,5-di(methanethiol), which features a dithiane ring and two methanethiol side chains, its thermal decomposition is likely to be a multi-stage process involving the cleavage of C-S and S-S (if formed) bonds, which are generally weaker than C-C bonds.[1] The pyrolysis of thiols and sulfides often results in the elimination of hydrogen sulfide (H₂S) and the formation of a mixture of smaller sulfur-containing organic compounds.[2]

The decomposition can be hypothesized to proceed via the following pathways:

-

Initial Stage: Homolytic cleavage of the exocyclic C-S bonds of the methanethiol groups, being sterically more accessible and potentially of lower bond dissociation energy than the ring C-S bonds. This would generate highly reactive thiyl radicals.

-

Intermediate Stage: The dithiane ring could undergo ring-opening via C-S bond scission, a known fragmentation pathway for dithianes under certain conditions.[3] This could be followed by further fragmentation into smaller volatile sulfur compounds.

-

Final Stage: At higher temperatures, more extensive fragmentation would likely lead to the formation of stable, low-molecular-weight species such as hydrogen sulfide (H₂S), methanethiol (CH₃SH), carbon disulfide (CS₂), and various small hydrocarbons. The pyrolysis of similar organosulfur compounds has been shown to produce species like dimethyl disulfide and thiophenes.[4]

Caption: Proposed thermal decomposition pathway for 1,4-Dithiane-2,5-di(methanethiol).

Experimental Workflow for Determining Thermal Profile

A multi-technique approach is essential for a comprehensive understanding of the thermal decomposition profile. The combination of TGA, DSC, and Py-GC-MS provides complementary information on mass loss, energetic changes, and the identity of evolved gases.

Caption: Integrated experimental workflow for thermal profile analysis.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures at which the material decomposes (mass loss) and the associated energetic changes (endothermic/exothermic events).

Protocol:

-

Instrument Calibration: Calibrate the TGA for mass and temperature using certified standards. Calibrate the DSC for temperature and enthalpy using a high-purity standard such as indium.

-

Sample Preparation: Accurately weigh 5-10 mg of 1,4-Dithiane-2,5-di(methanethiol) into an appropriate TGA-DSC pan (e.g., alumina).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or helium at a flow rate of 20-50 mL/min to ensure an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. This heating rate provides a good balance between resolution and experimental time.[5]

-

-

-

Data Analysis:

-

From the TGA curve (mass vs. temperature), determine the onset temperature of decomposition and the temperatures for each stage of mass loss.

-

From the DSC curve (heat flow vs. temperature), identify endothermic or exothermic peaks corresponding to melting, crystallization, or decomposition. Integrate the peaks to determine the enthalpy of these transitions.[6][7]

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile compounds produced during thermal decomposition at specific temperatures.

Protocol:

-

Instrument Setup: Interface a pyrolyzer with a GC-MS system. The transfer line from the pyrolyzer to the GC should be heated (e.g., 280-300 °C) to prevent condensation of the pyrolysates.[8]

-

Sample Preparation: Place a small, accurately weighed amount of the sample (approx. 0.1-0.5 mg) into a pyrolysis tube.

-

Pyrolysis Program: Based on the TGA data, select key temperatures for pyrolysis. A "double-shot" analysis is often informative.[9]

-

First Shot (Thermal Desorption): Heat the sample to a temperature just below the onset of decomposition (e.g., 150-250 °C) to analyze for any trapped volatiles or low-temperature degradation products.

-

Second Shot (Pyrolysis): Heat the same sample to a temperature within a major decomposition stage identified by TGA (e.g., 350-500 °C) to analyze the primary decomposition products.

-

-

GC-MS Conditions:

-

GC Column: A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point for separating a range of organic compounds.

-

Oven Program: A typical program might be: hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.

-

MS Detection: Scan a mass range of m/z 35-550.

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram.

-

Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) for compound identification. For sulfur-containing compounds, the characteristic isotopic pattern of sulfur can aid in identification.[10]

-

Data Presentation and Interpretation

The quantitative data obtained from the thermal analyses should be summarized for clarity.

Table 1: Summary of TGA-DSC Data

| Parameter | Value |

| Onset of Decomposition (Tonset) (°C) | To be determined |

| Temperature at 5% Mass Loss (T₅%) (°C) | To be determined |

| Peak Decomposition Temperature (°C) | To be determined |

| Mass Loss at Stage 1 (%) | To be determined |

| Mass Loss at Stage 2 (%) | To be determined |

| Final Residue at 600 °C (%) | To be determined |

| Melting Point (Tm) (°C) (from DSC) | To be determined |

| Enthalpy of Decomposition (ΔHd) (J/g) | To be determined |

Table 2: Major Decomposition Products Identified by Py-GC-MS

| Retention Time (min) | Identified Compound | Tentative Structure |

| To be determined | e.g., Hydrogen Sulfide | H₂S |

| To be determined | e.g., Methanethiol | CH₃SH |

| To be determined | e.g., Carbon Disulfide | CS₂ |

| To be determined | e.g., Dimethyl Disulfide | CH₃SSCH₃ |

| To be determined | e.g., Thiophene | C₄H₄S |

Safety and Handling Considerations

The thermal decomposition of sulfur-containing compounds can release toxic and flammable gases, such as hydrogen sulfide and sulfur oxides.[11][12]

-

Ventilation: All thermal analyses must be conducted in a well-ventilated area, preferably within a fume hood. The exhaust from the analytical instruments should be vented appropriately.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

-

Inert Atmosphere: Performing pyrolysis in an inert atmosphere is crucial to prevent oxidative side reactions and the formation of sulfur oxides (SOx).[12]

-

Instrument Cleaning: After analysis, instrument components that have been exposed to the pyrolysates should be cleaned according to the manufacturer's recommendations to prevent contamination and corrosion.

Conclusion

This guide provides a robust theoretical and practical framework for characterizing the thermal decomposition profile of 1,4-Dithiane-2,5-di(methanethiol). By employing the detailed TGA, DSC, and Py-GC-MS protocols, researchers can generate the critical data needed to establish safe operating temperatures, understand potential degradation pathways, and identify hazardous byproducts. This information is essential for the safe and effective application of this compound in research and development.

References

- Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach. (2023). PubMed Central.

- Bioavailability of Organosulfur Compounds after the Ingestion of Black Garlic by Healthy Humans. (2023). PubMed Central.

- Sulfur. ESPI Metals.

- Safety Data Sheet.

- SAFETY DATA SHEET. (2022). National Institute of Standards and Technology.

- Detailed characterization of sulfur compounds in fast pyrolysis bio-oils using GC×GC-SCD and GC-MS.

- Effect of temperature on the organosulfur compounds and polyphenol...

- prepare S,S-acetals (dithianes)

- Safety Data Sheet Sulfur Powder Revision 4, D

- Safety D

- Pyrolysis of Thiols and Sulfides.

- Full article: Effect of crushing and heating on the formation of volatile organosulfur compounds in garlic. (2019). Taylor & Francis Online.

- TGA-DSC analysis of sulfur and S-rGO nanocomposites under 20 ml min.

- Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS).

- thermogravimetric analysis (TGA) traces of elemental sulfur and SPAN...

- Analysis of Rubber by Pyrolysis-GC/MS -Introduction of Detector Splitting System-. Shimadzu.

- Differential scanning calorimetry (DSC) of the sulfur polymer at the...

- Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects.

- Chemistry of 1,3-Dithiane. Scribd.

- 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal.

- A HPLC analysis of organosulfur compounds extracted

- Thiols. (2021). YouTube.

- Py–FTIR–GC/MS Analysis of Volatile Products of Automobile Shredder Residue Pyrolysis. (2020).

- Sulfur – a new information on this seemingly well-known element. (2009).

- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chalcogen.ro [chalcogen.ro]

- 8. mdpi.com [mdpi.com]

- 9. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 10. shimadzu.com [shimadzu.com]

- 11. hess.com [hess.com]

- 12. tsapps.nist.gov [tsapps.nist.gov]

Harnessing the Power of Sulfur: A Technical Guide to the Applications of Sulfur-Rich Dithiol Compounds in Materials Science

Abstract

Sulfur-rich dithiol compounds are emerging as a versatile class of molecules in materials science, offering a unique combination of properties that enable the development of advanced materials with unprecedented functionalities. Their capacity for dynamic covalent chemistry, strong interactions with metals, and redox activity make them ideal building blocks for a wide range of applications. This technical guide provides an in-depth exploration of the core principles and practical applications of sulfur-rich dithiol compounds, targeting researchers, scientists, and professionals in materials development. We will delve into the synthesis and fundamental characteristics of these compounds and then explore their transformative role in self-healing polymers, dynamic covalent networks (vitrimers), functionalized nanoparticles, and metal-organic frameworks. This guide aims to be a comprehensive resource, bridging fundamental chemistry with practical, field-proven insights and methodologies.

Introduction: The Unique Chemistry of Dithiol Compounds

Dithiol compounds are organic molecules containing two thiol (-SH) functional groups.[1] The presence of two reactive thiol groups within a single molecule imparts a unique set of properties that are highly advantageous in materials science.[1][2] The reactivity of the thiol group, particularly its propensity to form disulfide bonds (S-S) through oxidation and to coordinate with metal surfaces, is central to its utility.[3][4] When these dithiol molecules are "sulfur-rich," meaning they contain a higher proportion of sulfur atoms, often in the form of polysulfide linkages, their properties can be further tailored for specific applications.

The key attributes of sulfur-rich dithiol compounds that underpin their diverse applications include:

-

Dynamic Covalent Bonding: The reversible nature of the disulfide bond allows for the creation of dynamic materials that can adapt, self-heal, and be reprocessed.[5] This is a cornerstone of vitrimer and self-healing polymer technologies.

-

Strong Metal Affinity: Thiols exhibit a strong affinity for a variety of metals, enabling the functionalization of nanoparticles and the construction of robust metal-organic frameworks (MOFs).[6][7][8]

-

Redox Responsiveness: The thiol-disulfide interchange is a redox-active process, making materials derived from dithiols responsive to changes in the surrounding chemical environment.[9][10][11] This is particularly valuable in applications like drug delivery and sensing.

-

High Refractive Index: Sulfur-containing polymers often exhibit high refractive indices, a property sought after in optical materials.[12]

This guide will explore how these fundamental properties are being leveraged to create the next generation of advanced materials.

Self-Healing Polymers: Materials that Mend Themselves

The concept of self-healing materials, which can autonomously repair damage, is a major frontier in materials science, promising to extend the lifespan and improve the reliability of products.[5] Sulfur-rich dithiol compounds are at the forefront of this field due to the dynamic nature of disulfide bonds.[5][13]

The Mechanism of Disulfide-Based Self-Healing

The self-healing capability of these polymers stems from the reversible nature of disulfide bonds.[3] When a material containing disulfide cross-links is damaged, these bonds may be broken. However, under the right conditions (e.g., heat, light, or a change in pH), the thiol groups at the fracture interface can reform disulfide bonds, effectively "healing" the material.[5][14] This process can be repeated multiple times, offering a significant advantage over single-use healing systems.[5]

The exchange reaction, known as disulfide metathesis, allows for the rearrangement of the polymer network, leading to the restoration of mechanical properties across the damaged interface.[5] Aromatic disulfides are often favored in these applications due to their facile oxidation and thiol-disulfide exchange reactions under mild conditions.[3]

Experimental Protocol: Synthesis of a Self-Healing Disulfide-Linked Silicone Elastomer

This protocol outlines the synthesis of a self-healing silicone elastomer via a thiol oxidation coupling reaction, a simple and effective strategy for creating these advanced materials.[14]

Materials:

-

Thiol-terminated sulfur-containing heterochain polysiloxane (P-SH)

-

Pentaerythri-tetrakis(β-mercaptopropionate) (PETMP) as a crosslinker

-

Dimethyl sulfoxide (DMSO) as a catalyst

-

Chloroform

Procedure:

-

In a glass vial, dissolve a specific amount of P-SH and PETMP in chloroform.

-

Add a catalytic amount of DMSO to the solution.

-

Stir the mixture at room temperature until a gel is formed.

-

Dry the resulting elastomer in a vacuum oven at 60°C to a constant weight.

Healing Procedure:

-

Cut the prepared elastomer into two pieces.

-

Bring the fractured surfaces into contact.

-

Apply heat (e.g., 150°C for 2 hours) or UV radiation (30 minutes) to the damaged area.[14]

-

The elastomer will self-heal, and the bonding is reversible and can be repeated multiple times.[14]

Data Presentation: Mechanical Properties of Self-Healing Elastomers

| Crosslinker | Tensile Strength (MPa) | Elongation at Break (%) | Self-Healing Efficiency (%) | Reference |

| PETMP | ~0.5 - 1.5 | ~100 - 300 | >70% | [14] |

| Disulfide-containing TPU | >5.0 | >1000 | ~95% (at 25°C for 6h) | [5] |

| Aromatic Disulfide Elastomer | ~0.5 | >500 | >95% (at room temperature) | [14] |

Table 1: Representative mechanical properties of various disulfide-based self-healing elastomers.

Dynamic Covalent Chemistry: The Rise of Vitrimers

Vitrimers are a class of polymers that exhibit properties of both thermosets and thermoplastics. At elevated temperatures, their cross-linked network can rearrange through dynamic covalent bond exchange, allowing them to be reprocessed, reshaped, and recycled like a thermoplastic, while retaining the robust mechanical properties of a thermoset at operating temperatures. Dithiol compounds play a crucial role in the development of certain types of vitrimers through disulfide exchange reactions.

Thiol-Based Vitrimers: A Catalyst-Free Approach

A significant advantage of some dithiol-based dynamic covalent chemistries is that they can be catalyst-free.[15] For instance, the reaction of thiols with hexahydrotriazines can form poly(thioaminals) with dynamic covalent character.[15] This is particularly beneficial for applications where the presence of a catalyst might be undesirable, such as in biomedical devices.[15]

Experimental Workflow: Preparation and Reprocessing of a Thiol-Acrylate Vitrimer

Thiol-acrylate-based vitrimers combine the benefits of dynamic covalent bonds with the efficiency of "click" chemistry.[16] The addition of an acidic organic phosphate can act as both a stabilizer for the formulation and a catalyst for transesterification reactions at elevated temperatures, enabling the material to be reprocessed.[16]

Caption: Workflow for the fabrication and reprocessing of thiol-acrylate vitrimers.

Functionalization of Nanoparticles: Tailoring Surfaces for Advanced Applications

The ability of thiol groups to form strong bonds with metal surfaces makes dithiol compounds excellent ligands for functionalizing nanoparticles.[6][7] This surface modification is crucial for a wide range of applications, from biomedical imaging and drug delivery to catalysis and sensing.[7][17]

Dithiols as Capping and Linking Agents

Dithiols can act as capping agents, stabilizing nanoparticles and preventing their aggregation.[7] Furthermore, their bifunctional nature allows them to act as linkers, creating interconnected networks of nanoparticles.[6][18] The length and chemical nature of the dithiol linker can be varied to tune the optical and electronic properties of the resulting nanoparticle assembly.[6][18]

Experimental Protocol: Synthesis of Dithiol-Functionalized Gold Nanoparticles (AuNPs)

This protocol describes a two-phase wet chemical reduction method for synthesizing dithiol-stabilized gold nanoparticles.[17]

Materials:

-

Tetrachloroauric(III) acid (HAuCl₄)

-

Sodium borohydride (NaBH₄)

-

A bifunctional organic dithiol (e.g., 4,4'-dithiol-biphenyl)

-

Toluene

-

Water

Procedure:

-

Prepare an aqueous solution of HAuCl₄.

-

Prepare a solution of the dithiol in toluene.

-

Combine the two solutions in a reaction vessel and stir vigorously to create an emulsion.

-

Slowly add an aqueous solution of NaBH₄ to the mixture while stirring. The color of the organic phase will change, indicating the formation of AuNPs.

-

Continue stirring for several hours to ensure complete reaction and stabilization of the nanoparticles.

-

Separate the organic phase containing the functionalized AuNPs and purify by centrifugation and washing.

Metal-Organic Frameworks (MOFs): Designing Porous Materials with Precision

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[8][19] The incorporation of thiol or dithiol functionalities into the organic linkers of MOFs opens up new avenues for creating materials with tailored properties for applications such as gas storage, catalysis, and sensing.[8][19]

Thiol-Functionalized MOFs for Enhanced Performance

The presence of thiol groups within the pores of a MOF can significantly enhance its performance in specific applications. For example, thiol-functionalized MOFs have shown exceptional capabilities for capturing heavy metal ions like mercury from water due to the strong affinity of sulfur for heavy metals.[20] The thiol groups can also serve as active sites for catalysis.[8]

Synthesis of Thiol-Functionalized MOFs

There are two primary approaches to synthesizing thiol-functionalized MOFs:

-

Direct Synthesis: Using a dithiol-containing organic linker during the initial MOF synthesis.[8][21]

-

Post-Synthetic Modification (PSM): Introducing thiol groups into a pre-existing MOF structure through chemical reactions.[19]

Caption: Synthetic routes to thiol-functionalized Metal-Organic Frameworks (MOFs).

Conclusion and Future Outlook

Sulfur-rich dithiol compounds represent a powerful and versatile platform for the design and fabrication of advanced materials. Their unique chemical functionalities enable the creation of materials with dynamic properties, tailored surface chemistries, and specific catalytic or adsorptive capabilities. The applications highlighted in this guide—self-healing polymers, vitrimers, functionalized nanoparticles, and MOFs—are just the beginning.

Future research in this area will likely focus on:

-

Developing novel dithiol monomers with more complex architectures to achieve even greater control over material properties.

-

Exploring new dynamic covalent chemistries based on sulfur for the creation of next-generation adaptive materials.

-

Integrating dithiol-functionalized materials into complex devices for applications in soft robotics, wearable electronics, and advanced biomedical therapies.

-

Leveraging computational modeling to predict the properties of new dithiol-based materials and guide their synthesis.

As our understanding of the fundamental chemistry of these compounds deepens, so too will the breadth and sophistication of their applications, paving the way for a new era of smart and sustainable materials.

References

-

Degradable redox-responsive disulfide-based nanogel drug carriers via dithiol oxidation polymerization - SciSpace. (2019-01-29). Available at: [Link]

-

Sulfur-Containing Polymers Prepared from Fatty Acid-Derived Monomers: Application of Atom-Economical Thiol-ene/Thiol-yne Click Reactions and Inverse Vulcanization Strategies - MDPI. (2021-09-01). Available at: [Link]

-

Synthesis of gold and silver nanoparticles functionalized with organic dithiols | Request PDF. (2017-01-01). Available at: [Link]

-

Functionalisation of nanoparticles for biomedical applications - University College London. (2011-01-01). Available at: [Link]

-

Geminal-dithiol-based precursors for reactive sulfur species - PMC - NIH. (2020-01-01). Available at: [Link]

-

Facile Fabrication of Redox-Responsive Thiol-Containing Drug Delivery System via RAFT Polymerization | Biomacromolecules - ACS Publications. (2017-01-01). Available at: [Link]

-

Developments in Dynamic Covalent Chemistries from the Reaction of Thiols with Hexahydrotriazines | Journal of the American Chemical Society - ACS Publications. (2019-01-01). Available at: [Link]

-

The Chemistry of Sulfur: Exploring Propane-1,3-dithiol and its Applications. (2024-01-01). Available at: [Link]

-

Degradable redox-responsive disulfide-based nanogel drug carriers via dithiol oxidation polymerization - Biomaterials Science (RSC Publishing). (2019-01-29). Available at: [Link]

-

Properties and Applications of Self-Healing Polymeric Materials: A Review - PMC - NIH. (2023-01-01). Available at: [Link]

-

Thiol and Thioether-based Metal-Organic Frameworks: Synthesis, Structure, and Multifaceted Applications | Request PDF - ResearchGate. (2023-11-01). Available at: [Link]

-

Sulfur and Its Role In Modern Materials Science - ResearchGate. (2016-04-01). Available at: [Link]

-

Synthesis of gold and silver nanoparticles functionalized with organic dithiols - CNR-IRIS. (2017-01-01). Available at: [Link]

-

Dynamic Sulfur-Rich Polymers from Elemental Sulfur and Epoxides. (2024-08-27). Available at: [Link]

-

Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC - PubMed Central. (2021-01-01). Available at: [Link]

-

Green chemistry and polymers made from sulfur - RSC Publishing. (2017-03-03). Available at: [Link]

-

Thiol-Functional Polymer Nanoparticles via Aerosol Photopolymerization - MDPI. (2018-01-01). Available at: [Link]

-

(PDF) Thiol‐Functionalized Palladium Nanoparticles Networks: Synthesis, Characterization, and Room Temperature (Toxic) Vapor Detection - ResearchGate. (2021-01-01). Available at: [Link]

-

Injectable self-healing hydrogels formed via thiol/disulfide exchange of thiol functionalized F127 and dithiolane modified PEG - RSC Publishing. (2017-01-01). Available at: [Link]

-

2D metal–organic frameworks bearing butterfly-shaped metal-bis(dithiolene) linkers from dithiol-functionalized benzenedicarboxylic acid - Chemical Communications (RSC Publishing). (2024-06-20). Available at: [Link]

-

Pyridyl disulfide-based thiol-disulfide exchange reaction: Shaping the design of redox-responsive polymeric materials | Request PDF - ResearchGate. (2021-01-01). Available at: [Link]

-

Synthesis and Characterization of Novel Thiol-Reactive Poly(ethylene glycol) Cross-Linkers for Extracellular-Matrix-Mimetic Biomaterials | Biomacromolecules - ACS Publications. (2007-01-01). Available at: [Link]

-

Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - RSC Publishing. (2021-01-01). Available at: [Link]

-

Dithiol - Wikipedia. (2023-01-01). Available at: [Link]

-

PEG Dithiol - JenKem Technology. (2023-01-01). Available at: [Link]

-

Construction of Self-Healing Disulfide-Linked Silicone Elastomers by Thiol Oxidation Coupling Reaction - MDPI. (2021-10-28). Available at: [Link]

-

Self-Healing Materials Based on Disulfide Links | Macromolecules - ACS Publications. (2011-03-17). Available at: [Link]

-

Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing). (2023-11-01). Available at: [Link]

-

Thiol-Functionalized Zr-Based Metal–Organic Framework for Capture of Hg(II) through a Proton Exchange Reaction | ACS Sustainable Chemistry & Engineering. (2018-05-18). Available at: [Link]

-

Exploring the Chemical Reactions and Mechanisms in Vitrimer Chemistry. (2024-04-28). Available at: [Link]

-

Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties. (2022-01-01). Available at: [Link]

-

Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC - NIH. (2013-01-01). Available at: [Link]

-

(PDF) Synthesis and Chemistry of Dithiols - ResearchGate. (2001-01-01). Available at: [Link]

-

Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones - ScienceOpen. (2023-10-04). Available at: [Link]

-

Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones - ACS Publications. (2023-10-04). Available at: [Link]

-

Diverse Transformations of MOFs Depending on the Structure of Thiol-Group Agents. (2025-11-15). Available at: [Link]

-

Thiol–acrylate based vitrimers: From their structure–property relationship to the additive manufacturing of self-healable soft active devices | Request PDF - ResearchGate. (2022-01-01). Available at: [Link]

-

(PDF) Structural reversible adhesives based on thiol-epoxy vitrimers - ResearchGate. (2023-09-19). Available at: [Link]

Sources

- 1. Dithiol - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Properties and Applications of Self-Healing Polymeric Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Degradable redox-responsive disulfide-based nanogel drug carriers via dithiol oxidation polymerization - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of gold and silver nanoparticles functionalized with organic dithiols [iris.cnr.it]

- 19. Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]